molecular formula C16H22BrNO4S B12449115 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 887590-07-0

3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12449115
CAS No.: 887590-07-0
M. Wt: 404.3 g/mol
InChI Key: WLWKJSAUBOSEPD-UHFFFAOYSA-N
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Description

3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a brominated benzene ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of benzenesulfonyl chloride to introduce the bromine atom. This is followed by the reaction with piperidine to form the piperidine sulfonyl derivative. Finally, the carboxylic acid group is protected using tert-butyl esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Hydrolysis: 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid.

Scientific Research Applications

3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(2-Bromo-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has a unique combination of a piperidine ring and a brominated sulfonyl group, which may confer distinct chemical reactivity and biological activity .

Properties

CAS No.

887590-07-0

Molecular Formula

C16H22BrNO4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl 3-(2-bromophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-6-7-12(11-18)23(20,21)14-9-5-4-8-13(14)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

WLWKJSAUBOSEPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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